molecular formula C16H23N B1142072 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine CAS No. 124499-30-5

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine

Cat. No.: B1142072
CAS No.: 124499-30-5
M. Wt: 229.36
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Description

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine ( 124499-30-5) is a synthetic organic compound with the molecular formula C 16 H 23 N and a molecular weight of 229.36 g/mol . Its structure features a phenethylamine backbone—a scaffold widely recognized in medicinal chemistry for its presence in numerous biologically active molecules and its role as a key motif in ligands for various therapeutic targets . This specific analogue is substituted with a cyclohexyl-vinyl group, which may influence its physicochemical properties and interaction with biological systems. As a phenethylamine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize such compounds in the exploration of structure-activity relationships (SAR), particularly in the development of novel ligands for G-protein coupled receptors (GPCRs) . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(2-cyclohexylethenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h6-11,14H,1-5,12-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYDHKGNJKKYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695932
Record name 2-[4-(2-Cyclohexylethenyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-30-5
Record name 4-(2-Cyclohexylethenyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Cyclohexylethenyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Cyclohexyl-Vinyl Integration

The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing the cyclohexyl-vinyl group to the phenyl ring. In this method, 4-bromophenyl-ethylamine serves as the aryl halide precursor, reacting with cyclohexyl-vinyl boronic acid under palladium catalysis. Typical conditions involve:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Base : K₂CO₃ or CsF

  • Solvent : Toluene/water (3:1) at 80–100°C

  • Yield : 68–82%

A critical challenge is the steric hindrance posed by the cyclohexyl group, which necessitates prolonged reaction times (24–48 hours). Recent advances employ Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency, reducing reaction durations to 12 hours.

Heck Coupling for Direct Vinylation

The Heck reaction enables direct vinylation of 4-iodophenyl-ethylamine with cyclohexylethylene. Key parameters include:

  • Catalyst : Pd(OAc)₂ (5 mol%) with P(o-tol)₃

  • Base : Et₃N

  • Solvent : DMF at 120°C

  • Yield : 55–70%

This method avoids pre-functionalized boronic acids but suffers from competing β-hydride elimination, necessitating excess ethylene.

Reductive Amination Pathways

Aldehyde Intermediate Formation

The cyclohexyl-vinyl benzaldehyde intermediate is synthesized via Wittig olefination:

  • Wittig Reaction : 4-formylphenyl-ethylamine reacts with cyclohexylmethyltriphenylphosphonium bromide in THF with NaH (0°C to RT).

  • Reductive Amination : The aldehyde is treated with ammonium acetate and NaBH₃CN in MeOH, yielding the target amine.

StepReagents/ConditionsYield
WittigPPh₃, NaH, THF, 0°C → RT75%
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 24h65%

This two-step sequence is limited by the instability of the aldehyde intermediate, which readily undergoes oxidation.

Hydrogenation of Alkynyl Precursors

Partial Hydrogenation Strategy

A Lindlar catalyst enables semi-hydrogenation of 4-(2-cyclohexyl-ethynyl)-phenyl-ethylamine to the vinyl derivative:

  • Substrate : 4-(2-Cyclohexyl-ethynyl)-phenyl-ethylamine

  • Catalyst : Lindlar Pd/CaCO₃ (5 wt%)

  • Conditions : H₂ (1 atm), quinoline, EtOAc, 25°C

  • Yield : 88%

The quinoline additive suppresses over-hydrogenation to the ethyl derivative, preserving the cis-configuration of the double bond.

Nitro Reduction and Amine Protection

Nitrostyrene Intermediate Route

4-(2-Cyclohexyl-vinyl)-nitrostyrene is reduced to the amine using LiAlH₄:

  • Reduction : LiAlH₄ (4 equiv) in THF, reflux, 6h

  • Yield : 72%

Protection of the amine as a Boc-carbamate (Boc₂O, DMAP, CH₂Cl₂) precedes nitro group reduction, mitigating side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki CouplingHigh regioselectivityRequires boronic acid synthesis68–82%
Heck CouplingDirect vinylationLow yield due to side reactions55–70%
Reductive AminationSimple two-step processAldehyde instability60–65%
HydrogenationHigh stereocontrolRequires alkynyl precursor85–88%
Nitro ReductionScalableMultiple protection/deprotection steps70–72%

Industrial-Scale Considerations

Large-scale production favors hydrogenation routes due to catalyst recyclability and solvent recovery (e.g., PtO₂ in EtOH). Continuous flow systems enhance safety for exothermic reductions, achieving throughputs of 50 kg/batch.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ (2 mol%) and iPr₂NEt in DCE enables late-stage functionalization of vinylarenes, though yields remain modest (40–50%).

Enzymatic Transamination

Pilot studies employ ω-transaminases to convert 4-(2-cyclohexyl-vinyl)-phenyl ketones to amines, offering enantioselectivity >90% ee under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces ethyl derivatives.

    Substitution: Produces various substituted amines.

Scientific Research Applications

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Reference ID
2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine Cyclohexyl-vinyl C₁₆H₂₁N 227.34 Hydrophobic, sterically bulky
2-[4-(Trifluoromethyl)phenyl]ethylamine CF₃ C₉H₁₀F₃N 189.18 Electron-withdrawing, moderate solubility in polar solvents
2-(4-Chlorophenyl)ethylamine Cl C₈H₁₀ClN 155.63 Lipophilic, halogen-driven bioactivity
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine OCH₂CF₂ C₁₀H₁₃F₂NO 201.21 Polar, enhanced metabolic stability
2-[4-(Methylsulfonyl)phenyl]ethylamine SO₂CH₃ C₉H₁₃NO₂S 199.27 Strongly polar, high aqueous solubility

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, SO₂CH₃) enhance polarity and influence electronic interactions in biological systems, whereas electron-donating groups (e.g., OCH₂CF₂) modulate solubility .

Biological Activity

2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement, characterized by the presence of a cyclohexyl-vinyl group attached to a phenylethylamine backbone. This configuration is believed to enhance its lipophilicity, potentially influencing its ability to interact with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It is known to modulate the activity of various molecular targets, leading to diverse biological effects. The exact pathways involved can vary depending on the context in which the compound is studied.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been associated with the inhibition of pathways critical for cancer cell proliferation, such as the phosphoinositide 3-kinase/Akt pathway .
  • Neurotransmitter Modulation : Similar compounds in the phenylethylamine class have shown potential in modulating neurotransmitter systems. For example, derivatives have been tested for their ability to inhibit norepinephrine and serotonin uptake, suggesting possible antidepressant properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell proliferation
Neurotransmitter ModulationInhibition of norepinephrine and serotonin uptake
Interaction with ReceptorsPotential binding to α-adrenergic receptors

Case Study: Anticancer Activity

A study focused on the effects of this compound on prostate cancer cells (PC-3) demonstrated that treatment led to significant cell cycle arrest and increased apoptosis rates. The mechanism was linked to the repression of Akt and mTOR signaling pathways, which are crucial for cell survival and proliferation .

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

CompoundStructural FeaturesBiological Activity
PhenylethylamineSimple amine structureLimited activity in modulation
CyclohexylamineLacks vinyl groupLess lipophilicity; reduced membrane interaction
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamineSimilar but lacks vinyl functionalityReduced efficacy compared to target compound

The presence of both cyclohexyl and vinyl groups in this compound contributes to its distinct physicochemical properties and enhances its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine, and how can reaction parameters be optimized?

  • Answer : Synthesis involves multi-step organic reactions, including cyclohexyl-vinyl group coupling to the phenyl-ethylamine backbone. Key parameters include:

  • Temperature control : Maintain reactions between 0–25°C to prevent side reactions (e.g., polymerization of vinyl groups) .
  • pH modulation : Use buffered conditions (pH 7–9) during amine group stabilization to avoid undesired protonation or oxidation .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to protect sensitive intermediates .
  • Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures high purity (>95%) .

Q. What safety and storage protocols are essential for handling this compound?

  • Answer :

  • Storage : Store in a locked, ventilated cabinet at 2–8°C to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes .
  • Waste disposal : Neutralize with dilute acid/base before disposal via approved hazardous waste facilities .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

  • Answer :

  • NMR spectroscopy : Confirms molecular structure (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, vinyl protons at δ 5.8–6.5 ppm) .
  • Mass spectrometry (MS) : Detects molecular ion peaks (e.g., m/z ~243 for [M+H]⁺) and fragmentation patterns .
  • HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can experimental designs assess the environmental fate and biodegradation pathways of this compound?

  • Answer :

  • Phase 1 (Lab-scale) :
  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 20–50°C to identify hydrolysis products .
  • Photodegradation : Use UV light (254 nm) to simulate sunlight-induced breakdown .
  • Phase 2 (Ecosystem modeling) :
  • Partitioning analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation .
  • Microbial degradation : Incubate with soil microbiota to track metabolite formation via LC-MS .

Q. How can contradictions in spectral data (e.g., NMR/MS) for derivatives of this compound be resolved?

  • Answer :

  • Comparative analysis : Compare spectra with structurally similar compounds (e.g., 2-(4-Chlorophenyl)ethylamine) to identify shifts caused by substituents .
  • Isotopic labeling : Use ¹³C-labeled analogs to trace unexpected peaks in NMR .
  • Computational validation : Employ DFT calculations (e.g., Gaussian) to simulate spectra and verify assignments .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound analogs?

  • Answer :

  • Systematic substitution : Modify the cyclohexyl (e.g., fluorination) or phenyl (e.g., methoxy groups) moieties to test bioactivity .
  • In silico modeling : Use molecular docking (e.g., AutoDock) to predict binding affinity with target receptors (e.g., GPCRs) .
  • Dose-response assays : Test analogs in cell-based models (e.g., HEK293) to quantify EC₅₀ values and selectivity .

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